N-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]phenyl]acetamide;hydrochloride
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Overview
Description
N-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]phenyl]acetamide;hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure that includes a chlorophenyl group, an ethylamino linkage, and an acetamide moiety, making it a subject of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]phenyl]acetamide;hydrochloride typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 3-chlorophenylethylamine with formaldehyde to form an intermediate compound.
Coupling Reaction: This intermediate is then reacted with 4-aminophenylacetamide under controlled conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving:
Temperature Control: Maintaining an optimal temperature range to facilitate the reaction.
Catalysts: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]phenyl]acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: N-oxides.
Reduction Products: Amines.
Substitution Products: Various substituted phenylacetamides.
Scientific Research Applications
N-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]phenyl]acetamide;hydrochloride is utilized in several fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Industry: Used in the manufacture of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Receptor Binding: It can bind to certain receptors, modulating their activity.
Enzyme Inhibition: Acts as an inhibitor for specific enzymes, affecting biochemical pathways.
Pathways Involved: Often involves pathways related to neurotransmission and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]phenyl]acetamide
- N-[4-[[2-(4-Chlorophenyl)ethylamino]methyl]phenyl]acetamide
- N-[4-[[2-(3-Bromophenyl)ethylamino]methyl]phenyl]acetamide
Uniqueness
N-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]phenyl]acetamide;hydrochloride is unique due to its specific chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in targeted research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-[4-[[2-(3-chlorophenyl)ethylamino]methyl]phenyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O.ClH/c1-13(21)20-17-7-5-15(6-8-17)12-19-10-9-14-3-2-4-16(18)11-14;/h2-8,11,19H,9-10,12H2,1H3,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLLXQVOGNMAAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CNCCC2=CC(=CC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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